molecular formula C11H10FNO B14502231 6-Ethyl-3-fluoro-4H-quinolizin-4-one CAS No. 64194-06-5

6-Ethyl-3-fluoro-4H-quinolizin-4-one

Cat. No.: B14502231
CAS No.: 64194-06-5
M. Wt: 191.20 g/mol
InChI Key: RDJFEMPONPZQEN-UHFFFAOYSA-N
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Description

6-Ethyl-3-fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family.

Preparation Methods

The synthesis of 6-Ethyl-3-fluoro-4H-quinolizin-4-one can be achieved through a tandem Horner–Wadsworth–Emmons olefination/cyclisation method. This method allows for the facile access to substituted 4H-quinolizin-4-ones encoded with a range of functional groups . The reaction conditions typically involve the use of phosphonate reagents and aldehydes under basic conditions, followed by cyclisation to form the quinolizinone core.

Chemical Reactions Analysis

6-Ethyl-3-fluoro-4H-quinolizin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolizinone derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are functionalized quinolizinone derivatives with potential biological activity .

Scientific Research Applications

6-Ethyl-3-fluoro-4H-quinolizin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-3-fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

6-Ethyl-3-fluoro-4H-quinolizin-4-one can be compared with other similar compounds, such as:

    4H-Quinolizin-4-one: The parent compound without the ethyl and fluoro substituents.

    6-Ethyl-4H-quinolizin-4-one: A similar compound without the fluoro substituent.

    3-Fluoro-4H-quinolizin-4-one: A similar compound without the ethyl substituent.

The uniqueness of this compound lies in its combined ethyl and fluoro substituents, which confer distinct physicochemical properties and biological activities compared to its analogs .

Properties

CAS No.

64194-06-5

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

6-ethyl-3-fluoroquinolizin-4-one

InChI

InChI=1S/C11H10FNO/c1-2-8-4-3-5-9-6-7-10(12)11(14)13(8)9/h3-7H,2H2,1H3

InChI Key

RDJFEMPONPZQEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC=C(C(=O)N21)F

Origin of Product

United States

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